(E)-N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N''-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)GUANIDINE
Overview
Description
(E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)GUANIDINE is a complex organic compound with a unique structure that combines a pyrimidine ring, a benzenesulfonyl group, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)GUANIDINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the benzenesulfonyl and phenoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)GUANIDINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)GUANIDINE include other guanidine derivatives and compounds with similar structural motifs, such as:
- (E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-METHOXYPHENYL)GUANIDINE
- (E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-CHLOROPHENYL)GUANIDINE
Uniqueness
What sets (E)-N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)-N-(4-PHENOXYPHENYL)GUANIDINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonyl-3-(4-phenoxyphenyl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-18-9-15-24(16-10-18)35(32,33)31-26(30-25-27-19(2)17-20(3)28-25)29-21-11-13-23(14-12-21)34-22-7-5-4-6-8-22/h4-17H,1-3H3,(H2,27,28,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZXUQRPKCUNJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC=C(C=C2)OC3=CC=CC=C3)NC4=NC(=CC(=N4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\NC2=CC=C(C=C2)OC3=CC=CC=C3)/NC4=NC(=CC(=N4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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